molecular formula C10H12O2 B1296965 3'-Methoxypropiophenone CAS No. 37951-49-8

3'-Methoxypropiophenone

Cat. No. B1296965
CAS RN: 37951-49-8
M. Wt: 164.2 g/mol
InChI Key: LPDJHUUWTGXTCU-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a stirred solution of 3-(methyloxy)benzaldehyde (0.895 mL, 7.34 mmol) in diethyl ether (10 mL) cooled in an ice bath was added ethylmagnesium bromide (1.0M solution in THF) (11.02 mL, 11.02 mmol), the solution was stirred for 3 h in an ice bath, after which aqueous HCl (0.6M) (20 mL) was added. The aqueous layer was then extracted with DCM (4×30 mL), the combined organic extracts were dried over a phase separating column and concentrated. The residue was used in the next step without any further purification. To a solution of oxalyl chloride (0.964 mL, 11.02 mmol) in DCM (4 mL) cooled to −78° C. was added DMSO (1.042 mL, 14.69 mmol) dropwise, followed by a solution of the material isolated in the first step in DCM (6 mL). The resulting mixture was stirred for 1 h at −78° C. before the addition of triethylamine (5.12 mL, 36.7 mmol), after which the reaction mixture was stirred at −78° C. for 1 h. The reaction was quenched at −78° C. by water (20 mL). The aqueous layer was then extracted with DCM (3×50 mL), the combined organic extracts were dried over a phase separating column and concentrated. Purification by chromatography on silica gel, eluting with a gradient of 0-25% ethyl acetate in cyclohexane, afforded the title compound (1.126 g). LCMS (A) m/z: 165 [M+1]+, Rt 1.32 min (basic).
Quantity
0.895 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.964 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.042 mL
Type
reactant
Reaction Step Five
Quantity
5.12 mL
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].[CH2:11]([Mg]Br)[CH3:12].Cl.C(Cl)(=O)C(Cl)=O.CS(C)=O.C(N(CC)CC)C>C(OCC)C.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6](=[O:7])[CH2:11][CH3:12])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0.895 mL
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
11.02 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.964 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
1.042 mL
Type
reactant
Smiles
CS(=O)C
Step Six
Name
Quantity
5.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 3 h in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with DCM (4×30 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried over a phase
CUSTOM
Type
CUSTOM
Details
separating column
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was used in the next step without any further purification
STIRRING
Type
STIRRING
Details
after which the reaction mixture was stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at −78° C. by water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with DCM (3×50 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried over a phase
CUSTOM
Type
CUSTOM
Details
separating column
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-25% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.126 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.